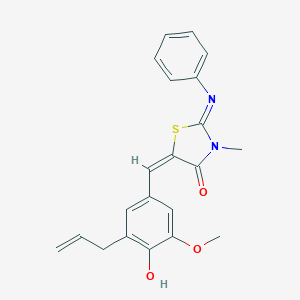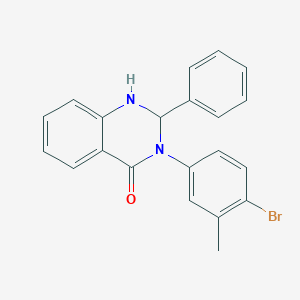![molecular formula C18H20O7 B298668 8-(2,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B298668.png)
8-(2,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(2,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione, also known as TMB-7, is a synthetic compound that has been extensively studied for its potential applications in scientific research. TMB-7 is a spirolactone derivative that exhibits a unique spirocyclic structure, which makes it an attractive target for chemical synthesis and biological evaluation.
Mécanisme D'action
The mechanism of action of 8-(2,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione is not fully understood, but it is believed to involve the formation of covalent adducts with specific amino acid residues in the target protein. This covalent modification can lead to changes in protein conformation, stability, and activity, which can in turn affect downstream signaling pathways and cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-(2,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione vary depending on the specific protein target and the cellular context. Some studies have shown that 8-(2,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione can induce apoptosis in cancer cells by targeting specific anti-apoptotic proteins, while others have demonstrated its ability to inhibit the activity of enzymes involved in inflammatory pathways. 8-(2,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 8-(2,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione in lab experiments include its high potency, selectivity, and stability. 8-(2,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione can be easily synthesized in large quantities and has a long shelf life, making it a cost-effective and reliable tool for studying protein function. However, one of the limitations of 8-(2,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione is its potential for off-target effects, as covalent modification of non-specific proteins can lead to unwanted cellular responses.
Orientations Futures
There are many potential future directions for research on 8-(2,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione. One area of interest is the development of new synthetic methods for 8-(2,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione derivatives with improved potency and selectivity. Another direction is the identification of new protein targets for 8-(2,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione and the characterization of their biological function. Additionally, the use of 8-(2,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione in combination with other chemical probes or drugs could lead to the development of new therapeutic strategies for various diseases.
Méthodes De Synthèse
The synthesis of 8-(2,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione involves a multi-step process that typically starts with the reaction of 2,4,5-trimethoxybenzaldehyde with cyclohexanone to form a key intermediate, which is then subjected to a series of transformations to yield the final product. The synthesis of 8-(2,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione has been optimized by many research groups, and several efficient and scalable methods have been reported.
Applications De Recherche Scientifique
8-(2,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione has been studied for its potential applications in a wide range of scientific fields, including medicinal chemistry, drug discovery, and chemical biology. One of the most promising applications of 8-(2,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione is as a chemical probe for studying the biological function of protein targets. 8-(2,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione has been shown to selectively bind to specific proteins and modulate their activity, making it a valuable tool for investigating the role of these proteins in various biological processes.
Propriétés
Nom du produit |
8-(2,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione |
|---|---|
Formule moléculaire |
C18H20O7 |
Poids moléculaire |
348.3 g/mol |
Nom IUPAC |
8-[(2,4,5-trimethoxyphenyl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C18H20O7/c1-21-13-10-15(23-3)14(22-2)9-11(13)8-12-16(19)24-18(25-17(12)20)6-4-5-7-18/h8-10H,4-7H2,1-3H3 |
Clé InChI |
GIJLQRFKIBMSPK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1C=C2C(=O)OC3(CCCC3)OC2=O)OC)OC |
SMILES canonique |
COC1=CC(=C(C=C1C=C2C(=O)OC3(CCCC3)OC2=O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl (2-bromo-6-ethoxy-4-{[3-methyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B298586.png)
![(2E,5E)-3-ethyl-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B298588.png)

![N'-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-4-fluorobenzohydrazide](/img/structure/B298590.png)
![2-[3-(dimethylamino)phenoxy]-N'-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B298592.png)
![4-{4-[2-(4-bromophenyl)-5-methyl-1H-pyrrol-1-yl]phenyl}morpholine](/img/structure/B298593.png)
![5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B298594.png)
![3-{5-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}-4-chlorobenzoic acid](/img/structure/B298599.png)
![(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-1-(3,4-dimethylphenyl)-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298600.png)
![N-[4-(3-{(E)-[4,6-dioxo-1-(prop-2-en-1-yl)-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B298602.png)
![4-(Methoxymethyl)-6-methyl-2-[2-(3-phenoxybenzylidene)hydrazino]nicotinonitrile](/img/structure/B298603.png)

![2-(3-cyano-1H-indol-1-yl)-N'-{[1-(1-naphthylmethyl)-1H-indol-3-yl]methylene}acetohydrazide](/img/structure/B298610.png)
![N-[(E)-[1-(3-cyano-4,5-dimethylthiophen-2-yl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-2-(3-cyanoindol-1-yl)acetamide](/img/structure/B298611.png)